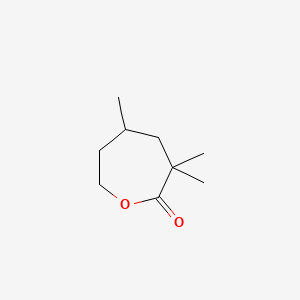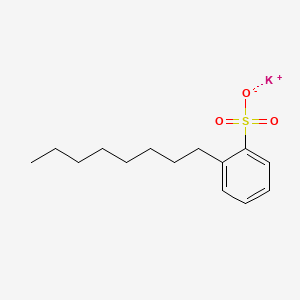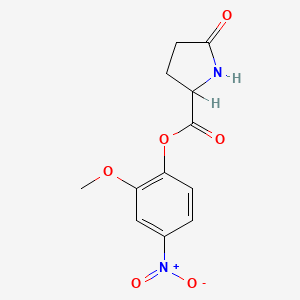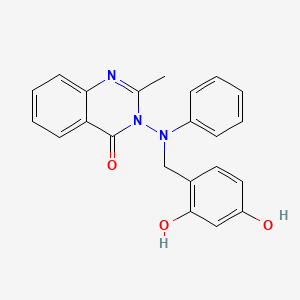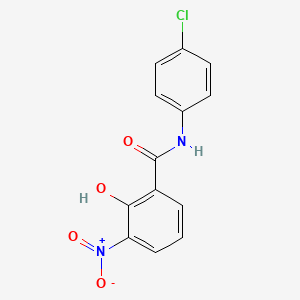
Salicylanilide, 4'-chloro-3-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Salicylanilide, 4’-chloro-3-nitro-, also known as 4’-chloro-3-nitrosalicylanilide, is a chemical compound with the molecular formula C13H9ClN2O4. It is a derivative of salicylanilide, characterized by the presence of a chloro group at the 4’ position and a nitro group at the 3 position on the benzene ring. This compound is known for its antimicrobial properties and has been studied for various applications in chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Salicylanilide, 4’-chloro-3-nitro-, typically involves the nitration of salicylanilide derivatives. One common method includes the reaction of 4-chlorosalicylic acid with nitric acid under controlled conditions to introduce the nitro group at the 3 position. The resulting product is then reacted with aniline to form the final compound .
Industrial Production Methods
Industrial production of Salicylanilide, 4’-chloro-3-nitro-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters are common practices to enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Salicylanilide, 4’-chloro-3-nitro-, undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The chloro group can be substituted with other functional groups to create new compounds with potentially enhanced properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide and various organic solvents are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxylated compounds, and various substituted salicylanilides.
科学研究应用
Salicylanilide, 4’-chloro-3-nitro-, has been extensively studied for its antimicrobial properties. It has shown efficacy against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents. Additionally, this compound has been investigated for its potential use in treating tuberculosis and other infectious diseases .
In the field of chemistry, Salicylanilide, 4’-chloro-3-nitro-, is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with diverse biological activities. In medicine, it has been explored for its potential anticancer properties, particularly in targeting specific cellular pathways .
作用机制
The mechanism of action of Salicylanilide, 4’-chloro-3-nitro-, involves the inhibition of key enzymes and pathways in microbial cells. It disrupts the electron transport chain, leading to the generation of reactive oxygen species and oxidative stress. This ultimately results in cell death. The compound also targets specific proteins involved in cell wall synthesis, further enhancing its antimicrobial activity .
相似化合物的比较
Salicylanilide, 4’-chloro-3-nitro-, is part of a broader class of halogenated salicylanilides. Similar compounds include:
Niclosamide: Known for its anthelmintic properties and potential anticancer activities.
Rafoxanide: Used as an anthelmintic in veterinary medicine.
3’-Chloro-5-nitrosalicylanilide: Exhibits potent antimicrobial activity
Compared to these compounds, Salicylanilide, 4’-chloro-3-nitro-, is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of chloro and nitro groups enhances its antimicrobial efficacy and makes it a valuable compound for further research and development .
属性
CAS 编号 |
6490-99-9 |
|---|---|
分子式 |
C13H9ClN2O4 |
分子量 |
292.67 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C13H9ClN2O4/c14-8-4-6-9(7-5-8)15-13(18)10-2-1-3-11(12(10)17)16(19)20/h1-7,17H,(H,15,18) |
InChI 键 |
UOHLBUBEMXVTMQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride](/img/structure/B13770405.png)
![Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B13770411.png)
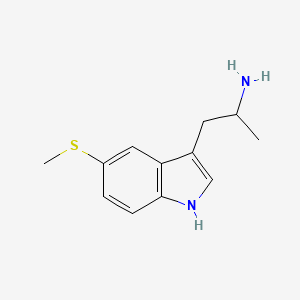
![(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B13770414.png)
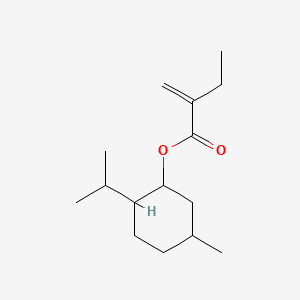
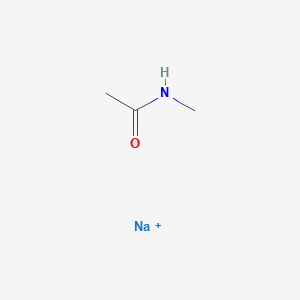
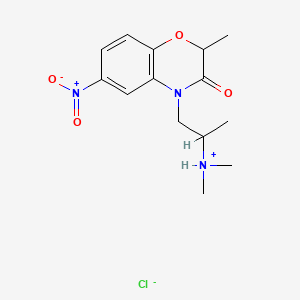
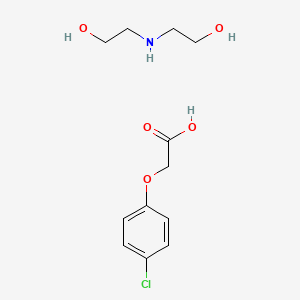
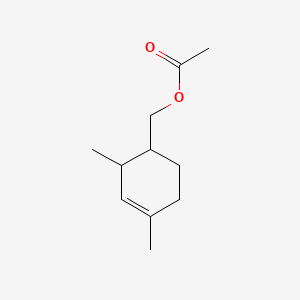
![Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]-](/img/structure/B13770447.png)
